8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate
Overview
Description
8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate is a useful research compound. Its molecular formula is C26H29NO8 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.18931688 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism Studies
The metabolism of 8-aminoquinoline derivatives has been studied, revealing the formation of more polar metabolites through reactions catalyzed by different cytochrome P-450 isozymes. These metabolic transformations may play a significant role in the antileishmanial activity of these compounds (Theoharides, Chung, & Velázquez, 1985).
Synthesis Advances
Research has led to the development of methods for the synthesis of various quinoline derivatives, offering pathways to create bioactive compounds. For instance, selenium dioxide oxidation has been used to produce pyrrolo[4,3,2-de]quinolines, showcasing the versatility of quinoline frameworks in synthesis (Bałczewski, Joule, Estévez, & Álvarez, 1994).
Fluorescent Sensor Development
8-Aminoquinoline derivatives serve as fluorescent sensors for metal ions, with applications in cell imaging. These compounds exhibit quick, fluorogenic responses upon binding, making them suitable for detecting and analyzing metal ions within biological systems (Pradhan et al., 2015).
Potential in Cancer Diagnosis
The interaction between nano molecules derived from quinoline compounds and a two-mode field has been analyzed for diagnosing human cancer cells, tissues, and tumors. This approach uses quantum entanglement dynamics to potentially identify cancerous conditions (Alireza, Jennifer, & Angela, 2019).
Properties
IUPAC Name |
8-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4.C2H2O4/c1-4-6-19-10-12-21(23(17-19)26-3)28-15-13-27-14-16-29-22-8-5-7-20-11-9-18(2)25-24(20)22;3-1(4)2(5)6/h4-5,7-12,17H,1,6,13-16H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQDXKZIJETAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOCCOC3=C(C=C(C=C3)CC=C)OC)C=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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